Hidroxi Vareniclina

Descripción general

Descripción

Hydroxy Varenicline (HV) is a synthetic compound that is being studied for its potential therapeutic applications. It is a derivative of the nicotine receptor agonist varenicline, and has been shown to have activity as an agonist at the nicotinic acetylcholine receptor (nAChR). HV has been studied for its potential use in treating nicotine addiction, as well as for its role in the development of novel therapeutics for other disorders.

Aplicaciones Científicas De Investigación

Oftalmología

Varenicline ha sido estudiado por su posible uso en el tratamiento de la enfermedad del ojo seco (DED). Se ha encontrado que los aerosoles nasales de Varenicline pueden ser efectivos para el tratamiento de la DED . El medicamento funciona como un agonista del receptor nicotínico de acetilcolina (nAChR), proporcionando alivio para los síntomas de la DED .

Neurología

Varenicline se ha asociado con cambios en distintos sistemas cerebrales, lo que podría tener implicaciones para el tratamiento de los trastornos neurológicos . Sin embargo, es importante tener en cuenta que si bien varenicline se ha asociado con trastornos del sueño como el insomnio y los sueños anormales, no se ha encontrado que aumente el riesgo de eventos neurosiquiátricos graves .

Farmacología

Varenicline es un agonista parcial del receptor nicotínico de acetilcolina, que bloquea las recompensas del tabaquismo y reduce el deseo . Esto lo convierte en un agente farmacológico eficaz para dejar de fumar.

Psiquiatría

Varenicline ha sido estudiado por sus efectos en la salud mental, particularmente en relación con dejar de fumar. Los estudios no han encontrado evidencia de un mayor riesgo de suicidio o intento de suicidio, ideación suicida, depresión o muerte con varenicline <a aria-label="9: " data-citationid="7ebe38e6-a0b3-a1ba-3376-35d0bb16ca23-30" h="ID=SERP,5015.1" href="https://www.bm

Mecanismo De Acción

Target of Action

Hydroxy Varenicline, a metabolite of Varenicline , primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Hydroxy Varenicline interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Hydroxy Varenicline affects the parasympathetic pathway (TPP) , which accounts for approximately one-third of basal tear film production . By acting as a nAChR agonist, it influences this pathway and impacts the production of tears .

Pharmacokinetics

Steady state is reached within four days of administration . It exhibits linear pharmacokinetics following single- and multiple-dose administration .

Result of Action

The molecular and cellular effects of Hydroxy Varenicline’s action include reducing nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4/beta2* nAChRs . It also significantly reduces LPS-induced cytokines and chemokines including TNF, IL-6, and IL-1 via alpha7nAChRs .

Action Environment

Environmental factors such as the presence of other drugs, patient characteristics, and lifestyle habits can influence the action, efficacy, and stability of Hydroxy Varenicline. For instance, a study identified several barriers to Varenicline adherence, including behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Hydroxy Varenicline interacts with various enzymes and proteins, primarily the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it partially activates this receptor while displacing nicotine at its sites of action in the brain . This interaction is crucial in its role as a smoking cessation aid.

Cellular Effects

Hydroxy Varenicline influences cell function by interacting with nicotinic acetylcholine receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism . Its partial agonism on the α4β2 receptors produces less effect of dopamine release than nicotine’s, which can help reduce nicotine cravings and withdrawal symptoms .

Molecular Mechanism

Hydroxy Varenicline exerts its effects at the molecular level primarily through its interaction with the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and partially activate them, displacing nicotine in the process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Hydroxy Varenicline in animal models. Studies on Varenicline have shown its efficacy in helping animals quit nicotine

Metabolic Pathways

Varenicline, its parent compound, is known to undergo limited metabolism, with the majority of the drug excreted unchanged in the urine

Transport and Distribution

Given that Varenicline is primarily excreted unchanged in the urine , it’s likely that Hydroxy Varenicline may follow a similar path

Propiedades

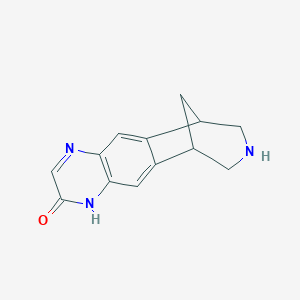

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13-6-15-11-2-9-7-1-8(5-14-4-7)10(9)3-12(11)16-13/h2-3,6-8,14H,1,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJIHIDMYKLTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432212 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357424-21-6 | |

| Record name | Hydroxy Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

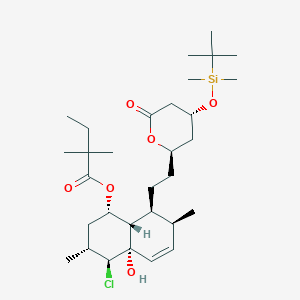

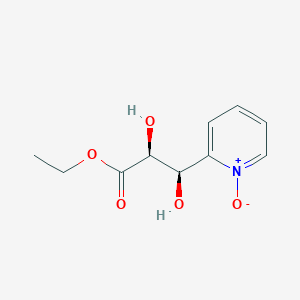

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)